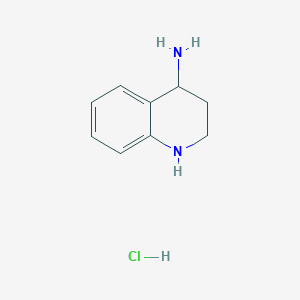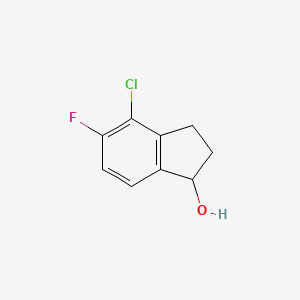
7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of indanones It features a tert-butyl group attached to the seventh position of the indanone ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with tert-butyl halides under basic conditions. Common reagents used in this process include tert-butyl bromide and a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 7-(tert-Butyl)-indan-1-one or 7-(tert-Butyl)-indan-1-carboxylic acid.
Reduction: Formation of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
科学的研究の応用
Chemistry: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites of enzymes, altering their catalytic activity and affecting metabolic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2,3-Dihydro-1H-inden-1-one: Lacks the tert-butyl group, resulting in different reactivity and applications.
7-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
7-Ethyl-2,3-dihydro-1H-inden-1-one: Features an ethyl group, offering different chemical behavior compared to the tert-butyl derivative.
Uniqueness: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
7-tert-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-13(2,3)10-6-4-5-9-7-8-11(14)12(9)10/h4-6H,7-8H2,1-3H3 |
InChIキー |
TUVYRJTXDSDYLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC2=C1C(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11907216.png)




